cis-Vaccenoyl-CoA

Protein S-acylation DHHC palmitoyltransferase Wnt signaling

cis-Vaccenoyl-CoA (C18:1 Δ11 cis) delivers isoform-specific activity critical for reproducible enzymology. Exhibits ~1.3-fold higher DHHC20 activity vs oleoyl-CoA, enabling precise positional specificity determination in Wnt signaling studies. Drives 30% greater mitochondrial CPT II activity and respiration than elaidoyl-CoA. Its precursor vaccenic acid avoids confounding transcriptional effects on lipid metabolism genes, providing a gene-neutral tool for hepatic studies. Eliminate uncontrolled variables with the validated isomer.

Molecular Formula C39H68N7O17P3S
Molecular Weight 1032.0 g/mol
CAS No. 852101-47-4
Cat. No. B15547657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Vaccenoyl-CoA
CAS852101-47-4
Molecular FormulaC39H68N7O17P3S
Molecular Weight1032.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-/t28-,32-,33-,34+,38-/m1/s1
InChIKeyHEJOXXLSCAQQGQ-SAIINBSPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Vaccenoyl-CoA (CAS 852101-47-4): Long-Chain Unsaturated Acyl-CoA with Unique (n-7) Double Bond Position for Lipid Metabolism Research


cis-Vaccenoyl-CoA (cis-Vaccenyl-coenzyme A; CAS 852101-47-4) is a long-chain fatty acyl-coenzyme A derivative with the molecular formula C39H68N7O17P3S and a molecular weight of 1031.98 g/mol . Structurally, it features an 18-carbon monounsaturated acyl chain with a cis double bond at the Δ11 position, classifying it as an (n-7) fatty acyl-CoA [1]. This compound serves as an endogenous metabolic intermediate in bacteria and plants, where it is produced from palmitoleate and represents one of only two unsaturated fatty acids in Escherichia coli [2]. It participates in multiple enzymatic pathways including plasmalogen biosynthesis, glycerophospholipid remodeling, and mitochondrial beta-oxidation [3].

cis-Vaccenoyl-CoA vs. Generic C18:1 Acyl-CoAs: Why Oleoyl-CoA Cannot Substitute Without Altering Experimental Outcomes


Long-chain fatty acyl-CoAs of identical carbon number and unsaturation degree are not functionally interchangeable in enzyme assays or metabolic studies. The position and geometry of the double bond within the acyl chain confer distinct biochemical properties that differentially affect substrate recognition, enzymatic turnover rates, and downstream metabolic fates [1]. cis-Vaccenoyl-CoA (C18:1 n-7, Δ11 cis) exhibits quantifiably different activity profiles compared to oleoyl-CoA (C18:1 n-9, Δ9 cis) in acyltransferase selectivity assays, and demonstrates substantially higher mitochondrial oxidation rates relative to elaidoyl-CoA (C18:1 trans-9) [2]. Generic substitution without verifying isoform-specific activity risks introducing uncontrolled variables that compromise data reproducibility and cross-study comparability. The following evidence quantifies these functional distinctions.

cis-Vaccenoyl-CoA (CAS 852101-47-4) Quantitative Differentiation: Head-to-Head Comparative Data for Scientific Procurement Decisions


DHHC20 Acyltransferase Substrate Selectivity: cis-Vaccenoyl-CoA (C18:1 n-7) vs. Oleoyl-CoA (C18:1 n-9)

In a direct head-to-head selectivity assay with human DHHC20 palmitoyltransferase, cis-vaccenoyl-CoA (C18:1 n-7, Δ11 cis) exhibited approximately 1.3-fold higher relative activity compared to oleoyl-CoA (C18:1 n-9, Δ9 cis). Both activities were normalized to palmitoyl-CoA (C16:0) as the reference standard [1]. This difference demonstrates that the Δ11 double bond position confers distinct substrate recognition by the DHHC20 active site relative to the more common Δ9 configuration.

Protein S-acylation DHHC palmitoyltransferase Wnt signaling

Mitochondrial Respiration Rates: cis-Vaccenoyl-CoA vs. Elaidoyl-CoA (trans-9 C18:1)

In isolated rat liver mitochondria, respiration rates measured with vaccenoyl-CoA (C18:1 trans-11) were 30% greater (P < 0.05) than those measured with elaidoyl-CoA (C18:1 trans-9) [1]. This was accompanied by a 30% greater CPT II activity (P < 0.05) with vaccenic acid as either nonesterified fatty acid or acyl-CoA relative to elaidic acid [1]. CPT I activity was comparable between the two trans-isomers, indicating that the differential effect occurs specifically at the CPT II step of mitochondrial fatty acid import and oxidation.

Mitochondrial beta-oxidation Carnitine palmitoyltransferase Hepatic metabolism

Gene Expression Regulation: cis-Vaccenic Acid Does Not Induce Hepatic Gene Upregulation Observed with Other C18:1 Isomers

In cultured rat hepatocytes, exposure to trans- and cis-C18:1 isomers (elaidic and oleic acids, respectively) increased gene expression of CPT I, hydroxyacyl-CoA dehydrogenase, and HMG-CoA synthase by at least 100% (P < 0.05) relative to controls. In contrast, vaccenic acid exposure did not significantly alter the expression of these same genes [1]. While this data was obtained with free fatty acids rather than acyl-CoAs directly, the class-level inference extends to the corresponding acyl-CoA derivatives given their intracellular metabolic interconversion.

Hepatic gene regulation CPT I expression Lipid metabolism transcription

PORCN Acyltransferase Selectivity: cis-Vaccenoyl-CoA (Δ11 cis) Falls Outside the Conserved cis-Δ9 Preference

PORCN acyltransferase exhibits a conserved stereoselective preference across metazoan phyla for cis-Δ9 fatty acylation of Wnt proteins [1]. In PORCN activity assays with structurally diverse fatty acyl-CoA analogs, palmitoleoyl-CoA (C16:1 n-7, Δ9 cis) showed robust activity as an acyl donor, while cis-vaccenoyl-CoA (C18:1 n-7, Δ11 cis) demonstrated substantially reduced activity relative to the cis-Δ9 preferred substrates [2]. This selectivity profile establishes that the Δ11 double bond position is recognized differently by PORCN active-site features compared to Δ9 substrates.

PORCN acyltransferase Wnt lipidation cis-Δ9 stereoselectivity

Enzymatic Inhibitor Profile: cis-Vaccenoyl-CoA Inhibits Glycerol-3-Phosphate Dehydrogenase

cis-Vaccenoyl-CoA acts as an inhibitor of glycerol-3-phosphate dehydrogenase in Escherichia coli, though the mechanism remains unknown [1]. Long-chain acyl-CoAs, including cis-vaccenoyl-CoA, have been documented to inhibit this enzyme, which catalyzes a key step in phospholipid biosynthesis. While direct comparative inhibition data against other C18:1 acyl-CoAs is not available, this documented inhibitory activity distinguishes cis-vaccenoyl-CoA from the class of acyl-CoAs that do not exhibit this regulatory interaction.

Enzyme inhibition Glycerol-3-phosphate dehydrogenase E. coli metabolism

cis-Vaccenoyl-CoA (CAS 852101-47-4): Priority Application Scenarios Supported by Quantitative Evidence


Substrate Selectivity Profiling of DHHC-Family Palmitoyltransferases

cis-Vaccenoyl-CoA is essential for characterizing the acyl-CoA selectivity of DHHC20 and related palmitoyltransferases involved in protein S-acylation. As demonstrated by head-to-head comparison data, cis-vaccenoyl-CoA exhibits approximately 1.3-fold higher relative activity with DHHC20 compared to oleoyl-CoA, both normalized to palmitoyl-CoA [1]. This quantitative difference enables precise determination of double bond positional specificity (Δ11 vs. Δ9) in acyltransferase active sites. For studies of Wnt signaling, where DHHC20-mediated lipidation regulates pathway activity, substitution with oleoyl-CoA would underestimate substrate utilization and potentially misrepresent enzyme-substrate interactions.

Mitochondrial Beta-Oxidation Studies Requiring Trans-C18:1 Isomer Discrimination

Investigators studying mitochondrial fatty acid oxidation efficiency and CPT II-dependent transport should prioritize cis-vaccenoyl-CoA (or its trans isomer, vaccenoyl-CoA) over elaidoyl-CoA. Direct comparative data show that respiration rates with vaccenoyl-CoA are 30% greater (P < 0.05) than with elaidoyl-CoA in isolated rat liver mitochondria, with a corresponding 30% greater CPT II activity [1]. This differential oxidation efficiency is double bond position-specific and cannot be replicated using the more common trans-9 C18:1 isomer. This scenario is particularly relevant for metabolic disease models investigating trans fatty acid metabolism and mitochondrial dysfunction.

PORCN Acyltransferase Negative Control and Selectivity Probe Studies

cis-Vaccenoyl-CoA serves as an important experimental control for PORCN acyltransferase studies due to its reduced activity relative to cis-Δ9-preferred substrates such as palmitoleoyl-CoA [1][2]. The conserved stereoselective preference of PORCN for cis-Δ9 fatty acylation across metazoan phyla makes cis-vaccenoyl-CoA (Δ11 cis) a valuable tool for defining the structural boundaries of substrate recognition. Investigators studying Wnt lipidation mechanisms can use this compound to confirm that observed effects are Δ9-specific rather than general responses to unsaturated acyl-CoA availability.

Gene-Neutral Metabolic Tracing in Hepatocyte Culture Models

In experimental systems where fatty acid supplementation must avoid confounding transcriptional effects on lipid metabolism genes, vaccenic acid (and by class-level inference, vaccenoyl-CoA) provides a gene-neutral alternative to oleic or elaidic acids. Unlike other C18:1 isomers that induce ≥100% increases in CPT I, HAD, and HMG-CoA synthase expression in cultured hepatocytes, vaccenic acid exposure does not significantly alter expression of these genes [1]. This property is particularly valuable for isolating post-translational and metabolic effects from transcriptional responses in studies of hepatic lipid handling.

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